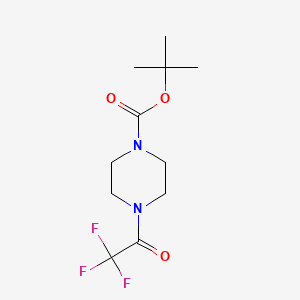

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDAHYEJNNOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604742 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-37-6 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of Fluorinated Piperazine Scaffolds in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug candidates. Furthermore, the piperazine ring serves as a versatile scaffold, allowing for the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets[1][2]. The introduction of fluorine atoms into drug molecules is a widely employed strategy to modulate various pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity. The trifluoroacetyl group, in particular, can serve as a bioisostere for other functionalities and can influence the electronic properties of the molecule.

This technical guide provides an in-depth exploration of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate, a key building block that combines the advantageous features of the piperazine scaffold with the unique attributes of trifluoroacetylation. This compound is of significant interest to researchers and professionals in drug development for the synthesis of novel therapeutic agents with potentially enhanced properties. We will delve into a robust synthetic protocol, a detailed mechanistic rationale, and a comprehensive characterization of this valuable intermediate.

Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate: A Methodical Approach

The synthesis of the title compound is achieved through the nucleophilic acylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with trifluoroacetic anhydride. The Boc protecting group on one of the piperazine nitrogens is crucial for preventing di-acylation and ensuring regioselectivity.

Reaction Scheme

Caption: Synthetic route to tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate.

Experimental Protocol

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (Et3N) or other suitable non-nucleophilic organic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate.

Mechanistic Rationale

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of Boc-piperazine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The triethylamine serves as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Caption: Simplified mechanism of trifluoroacetylation of Boc-piperazine.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ |

| Molecular Weight | 298.26 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc group and the piperazine ring. Due to the amide bond formation, the two sets of piperazine protons will likely exhibit different chemical shifts.

-

~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~3.5-3.8 ppm (m, 8H): A series of multiplets corresponding to the eight protons of the piperazine ring. The protons adjacent to the nitrogen bearing the trifluoroacetyl group are expected to be shifted further downfield compared to those adjacent to the Boc-protected nitrogen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

~28.4 ppm: Signal for the methyl carbons of the tert-butyl group.

-

~40-50 ppm: Signals for the four methylene carbons of the piperazine ring.

-

~80.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~116 ppm (q, J ≈ 288 Hz): A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

~154.5 ppm: Signal for the carbonyl carbon of the Boc group.

-

~157 ppm (q, J ≈ 36 Hz): A quartet for the carbonyl carbon of the trifluoroacetyl group due to coupling with the fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

¹⁹F NMR is a powerful tool for confirming the presence of the trifluoroacetyl group.

-

~ -75 to -77 ppm (s, 3F): A singlet in the typical range for a trifluoroacetyl group, referenced to CFCl₃[3][4][5][6].

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~1700-1720 cm⁻¹: Strong absorption due to the C=O stretching of the trifluoroacetyl carbonyl.

-

~1680-1700 cm⁻¹: Strong absorption due to the C=O stretching of the Boc-carbamate carbonyl.

-

~1100-1200 cm⁻¹: Strong and broad absorptions corresponding to the C-F stretching vibrations.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

MS (Mass Spectrometry):

Mass spectrometry will confirm the molecular weight of the compound.

-

ESI-MS (m/z): Expected to show a prominent ion for [M+H]⁺ at approximately 299.13.

Applications in Drug Development

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The trifluoroacetyl group can be a stable pharmacophore or a precursor for further chemical transformations. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom of the piperazine ring.

The introduction of the trifluoroacetyl moiety can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

-

Modulate Lipophilicity: The trifluoromethyl group can increase lipophilicity, which can affect cell permeability and protein binding.

-

Influence Receptor Binding: The electronic properties of the trifluoroacetyl group can alter the binding affinity and selectivity of a molecule for its target.

Piperazine derivatives are integral to drugs targeting the central nervous system, as well as in oncology and infectious diseases[1][2][7][8][9]. This building block provides a direct route to novel fluorinated analogues of known drugs or new chemical entities with potentially improved therapeutic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate. The presented synthetic protocol is robust and scalable, and the detailed characterization data will aid researchers in confirming the successful synthesis of this important building block. The strategic incorporation of this fluorinated piperazine derivative into drug discovery programs holds significant promise for the development of next-generation therapeutics.

References

-

Chiavarelli, M., & Scipione, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6529. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013, 1-13. [Link]

- CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google P

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

-

ResearchGate. Piperazine derivatives for therapeutic use: A patent review (2010-present). [Link]

-

Tiers, G. V. D. (1968). A Trifluoroacetylation-Fluorine-19 Nuclear Magnetic Resonance Technique for Characterization of Hydroxyl Groups in Poly(Propylene Oxides). Journal of Polymer Science Part B: Polymer Letters, 6(5), 355-359. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

ResearchGate. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

NATURALISTA CAMPANO. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013. [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. [Link]

-

Organic Chemistry Portal. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

Wikipedia. Trifluoroacetic anhydride. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6). This compound is a significant building block in medicinal chemistry, combining the versatile, solubilizing piperazine core, the widely used tert-butoxycarbonyl (Boc) protecting group, and the influential trifluoroacetyl moiety. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We present a detailed, field-proven protocol for its synthesis, an in-depth analysis of its expected spectral characteristics, and a discussion on its strategic value in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this and related chemical entities.

Introduction: A Molecule of Strategic Importance

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1] The strategic derivatization of its two nitrogen atoms allows for the creation of diverse molecular architectures. In tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate, the piperazine core is functionalized with two key groups that dictate its utility:

-

The tert-Butoxycarbonyl (Boc) Group: Attached to one nitrogen, the Boc group is a cornerstone of modern organic synthesis, providing robust protection of the amine under a wide range of conditions while allowing for facile removal under acidic conditions.[2]

-

The Trifluoroacetyl (TFAc) Group: Attached to the second nitrogen, the TFAc group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature significantly impacts the basicity of the adjacent nitrogen and can enhance metabolic stability and lipophilicity, properties of keen interest in drug design.[3]

The convergence of these three motifs in a single, stable compound creates a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other areas where the piperazine core is beneficial.

Physicochemical Properties

Direct experimental data for the target compound is not extensively available. Therefore, the following properties are a blend of information from commercial suppliers and predictions based on well-understood principles and data from analogous compounds.

General and Predicted Properties

A summary of the core and predicted physicochemical properties is presented in Table 1.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 77278-37-6 | [Commercial Supplier Data] |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ | [Commercial Supplier Data] |

| Molecular Weight | 282.26 g/mol | [Calculated from Formula] |

| Physical State | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on analogues like tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (oil) and the non-fluorinated acetyl derivative. |

| Melting Point | Not available. If solid, predicted to be in the range of 40-70 °C. | Analogy to other substituted Boc-piperazines. |

| Boiling Point | > 250 °C (Predicted) | High polarity and molecular weight suggest a high boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH, Acetone). Low solubility in water and non-polar solvents like hexanes. | The trifluoroacetyl group increases lipophilicity, while the piperazine and carbonyl groups provide polarity. |

| pKa (of the piperazinyl nitrogen) | Predicted to be significantly lower than that of Boc-piperazine (~8.3) due to the strong electron-withdrawing effect of the trifluoroacetyl group. Estimated pKa < 5. | The trifluoroacetyl group drastically reduces the basicity of the adjacent nitrogen. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5. | Calculated based on fragment contributions; higher than Boc-piperazine (~0.5) due to the trifluoroacetyl group. |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is readily achievable from the commercially available starting material, tert-butyl piperazine-1-carboxylate. The most direct and efficient method is the N-acylation of the free secondary amine. Two common and effective trifluoroacetylating agents for this transformation are trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate (ETFA).

Recommended Synthetic Protocol via Trifluoroacetic Anhydride

This protocol is based on standard procedures for the trifluoroacetylation of secondary amines.[4] TFAA is highly reactive and the reaction is typically rapid and high-yielding.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl piperazine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (TEA, 1.2 eq) as a base to scavenge the trifluoroacetic acid byproduct.

-

Acylation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise via syringe.

-

Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions. TEA is crucial to neutralize the generated acid, which could otherwise protonate the starting material or the product.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Self-Validation: The bicarbonate quench neutralizes any remaining TFAA and trifluoroacetic acid, indicated by the cessation of gas evolution (CO₂).

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectral Properties and Structural Elucidation

No experimentally derived spectra for the target compound have been published. However, a detailed prediction of the key spectral features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the Boc group and the two sets of piperazine protons. Due to the amide bond, rotation around the N-C(O) bond may be restricted, potentially leading to broadened signals or the presence of rotamers at room temperature.

-

δ ~ 3.7-3.9 ppm (m, 4H): Protons on the piperazine ring adjacent to the trifluoroacetyl group. These are expected to be deshielded due to the electron-withdrawing nature of the acyl group.

-

δ ~ 3.4-3.6 ppm (m, 4H): Protons on the piperazine ring adjacent to the Boc group.

-

δ 1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

The carbon spectrum will be characterized by the carbonyls of the Boc and trifluoroacetyl groups, and the distinct carbons of the piperazine ring.

-

δ ~ 160 ppm (q, JCF ≈ 35-40 Hz): The carbonyl carbon of the trifluoroacetyl group, split into a quartet by the three fluorine atoms.

-

δ ~ 154 ppm (s): The carbonyl carbon of the Boc group.

-

δ ~ 116 ppm (q, JCF ≈ 285-290 Hz): The carbon of the trifluoromethyl group, showing a strong quartet coupling to fluorine.

-

δ ~ 80 ppm (s): The quaternary carbon of the tert-butyl group.

-

δ ~ 40-50 ppm: The four carbons of the piperazine ring. The carbons adjacent to the trifluoroacetyl group will likely be at a different chemical shift than those adjacent to the Boc group.

-

δ ~ 28.4 ppm (s): The three equivalent methyl carbons of the tert-butyl group.

¹⁹F NMR Spectroscopy (Predicted, in CDCl₃)

The fluorine NMR is the simplest, expected to show a single sharp singlet.

-

δ ~ -75 to -77 ppm (s, 3F): A single resonance for the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the stretching frequencies of the two carbonyl groups.

-

ν ~ 1700-1720 cm⁻¹ (strong): C=O stretch of the trifluoroacetyl amide. This is typically at a higher wavenumber than a standard amide due to the electron-withdrawing effect of the CF₃ group.

-

ν ~ 1690-1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate.

-

ν ~ 1150-1250 cm⁻¹ (strong): C-F stretching bands.

-

ν ~ 2850-2980 cm⁻¹ (medium): C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted)

-

Electrospray Ionization (ESI+): Expected to show the protonated molecule [M+H]⁺ at m/z 283.12, and potentially a sodium adduct [M+Na]⁺ at m/z 305.10.

-

Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the parent ion is expected under fragmentation conditions.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient itself, but rather a strategic building block. Its value lies in the orthogonal deprotection strategies it enables.

Caption: Orthogonal deprotection strategies for the title compound.

-

Acidic Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the secondary amine, leaving the trifluoroacetyl group intact. This allows for further functionalization at the N1 position.

-

Basic Deprotection: The trifluoroacetyl group can be cleaved under mild basic conditions (e.g., potassium carbonate in methanol or aqueous ammonia), which are orthogonal to the acid-labile Boc group.[5] This unmasks the N4 position for subsequent reactions.

This orthogonality is highly valuable in multi-step syntheses, allowing for the sequential introduction of different pharmacophores onto the piperazine scaffold, a common strategy in building libraries of compounds for screening and lead optimization. The trifluoroacetyl group itself can serve as a metabolically stable surrogate for other acyl groups or can be used to fine-tune the electronic properties of the final molecule.

Safety and Handling

No specific safety data sheet (SDS) is available for tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate. The following recommendations are based on the known hazards of its precursors and structurally related compounds, such as tert-butyl piperazine-1-carboxylate.

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2)

-

May cause respiratory irritation (STOT SE 3)

-

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a valuable and versatile building block for synthetic and medicinal chemistry. Its key attributes—a piperazine core, an acid-labile Boc protecting group, and a base-labile trifluoroacetyl group—provide an elegant platform for orthogonal synthesis strategies. While comprehensive experimental data on its physicochemical properties are yet to be published, this guide provides a robust, predictive framework based on established chemical principles and analysis of analogous structures. The detailed synthetic protocol and predicted spectral data herein offer a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development endeavors.

References

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.

- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

- Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55-57.

- Weymouth, F. J. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(4), 484-485.

- Wikipedia. (n.d.). Ethyl trifluoroacetate.

- Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References.

- National Aeronautics and Space Administration. (n.d.). NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES.

- PubChem. (n.d.). Trifluoroacetyl amide.

- ResearchGate. (n.d.). N‐Trifluoroacetyl amides of biological interest.

- Lui, N., et al. (2012). Trifluoroacetate Is an Allosteric Modulator With Selective Actions at the Glycine Receptor. Neuropharmacology, 63(6), 1149-1155.

- Hynes, J. et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Pharmaceuticals, 15(9), 1083.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- ChemicalBook. (n.d.). tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate(1053658-78-8) 1H NMR.

- ResearchGate. (n.d.). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate.

- PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate.

- CAS Common Chemistry. (n.d.). 3-Ethylamino-p-cresol.

- Santa Cruz Biotechnology. (n.d.). 3-(Ethylamino)-p-cresol.

- Tokyo Chemical Industry. (n.d.). 3-Ethylamino-p-cresol.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success.

- PMC. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.

- ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.

- PubMed Central (PMC). (n.d.). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis.

- Organic Chemistry Portal. (n.d.). N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines.

Sources

- 1. CAS 120-37-6 3-Ethylamino-4-Methylphenol 3-Ethylamino-4-Cresol 98% - 3-Ethylamino-4-Cresol, 120-37-6 | Made-in-China.com [m.made-in-china.com]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 5. Trifluoroacetamides [organic-chemistry.org]

A Senior Application Scientist's Technical Guide to tert-Butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Introduction: A Trifecta of Utility in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique constellation of properties—metabolic stability, enhanced lipophilicity, and potent electronic effects—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4] The piperazine moiety, a privileged scaffold in its own right, is a common feature in numerous approved drugs, valued for its ability to impart aqueous solubility and serve as a versatile linker.[5][6][7][8][9] The convergence of these two powerful pharmacophoric elements in tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate creates a building block of significant interest for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its potential applications as a strategic tool in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to not only provide protocols but to also illuminate the underlying chemical principles and rationale that guide their application.

Chemical Identity and Nomenclature

While a dedicated CAS number for tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is not prominently listed in major chemical databases, its identity is unambiguously defined by its structure and systematic nomenclature. The absence of a readily available commercial source underscores its role as a custom building block, often synthesized on-demand for specific research applications.

Systematic IUPAC Name: tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Common Synonyms:

-

1-Boc-4-(trifluoroacetyl)piperazine

-

N-Boc-N'-(trifluoroacetyl)piperazine

-

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)piperazine

Molecular Structure:

Caption: Molecular structure of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate.

| Property | Value |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ |

| Molecular Weight | 298.26 g/mol |

| Appearance | Expected to be a colorless oil or a white to off-white solid |

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most direct and efficient synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate involves the N-acylation of the commercially available tert-butyl piperazine-1-carboxylate (also known as N-Boc-piperazine). The choice of the trifluoroacetylating agent is critical, with trifluoroacetic anhydride (TFAA) being the most common and reactive choice.

Experimental Protocol: N-Trifluoroacetylation of N-Boc-Piperazine

Reaction Scheme:

Caption: Synthetic workflow for the preparation of the target compound.

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Base Addition: Add triethylamine (1.1 eq.) to the cooled solution. The base acts as a scavenger for the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Addition of Acylating Agent: In a dropping funnel, dilute trifluoroacetic anhydride (1.1 eq.) with a small amount of anhydrous DCM. Add the TFAA solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate.

Analytical Characterization: A Spectroscopic Fingerprint

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), and two sets of multiplets for the piperazine ring protons. The protons adjacent to the Boc-protected nitrogen will appear at a different chemical shift than those adjacent to the trifluoroacetylated nitrogen.[10][11][12][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the Boc and trifluoroacetyl groups, as well as for the carbons of the piperazine ring and the tert-butyl group.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a key technique for confirming the presence of the trifluoroacetyl group. A single sharp resonance is expected in the range of -67 to -85 ppm (relative to CFCl₃), which is characteristic of the trifluoroacetyl moiety.[14][15][16][17][18]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.

Applications in Drug Discovery: A Versatile Building Block

The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoroacetyl group can serve multiple purposes:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Modulation of Physicochemical Properties: The high lipophilicity of the trifluoromethyl group can enhance membrane permeability and bioavailability.[1]

-

Enhancing Binding Affinity: The steric bulk and electronic properties of the trifluoromethyl group can lead to favorable interactions within the binding pocket of a biological target.[2]

The piperazine core, on the other hand, provides a versatile attachment point for further chemical modifications, enabling the exploration of a wide chemical space in lead optimization.[5][6][7][8][9]

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling: A Commitment to Laboratory Safety

Trifluoroacetic anhydride (TFAA) is a corrosive, moisture-sensitive, and lachrymatory liquid. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, must be worn.[19][20][21][22][23]

tert-Butyl piperazine-1-carboxylate is generally considered to be a stable solid, but appropriate PPE should still be worn during handling.

All reactions should be conducted under an inert atmosphere to prevent the hydrolysis of TFAA.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate represents a strategically designed building block that combines the advantageous properties of the trifluoromethyl group and the piperazine scaffold. Its synthesis is straightforward, and its potential applications in drug discovery are vast. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively utilize this compound in their pursuit of novel and improved therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS CAS-No. Loba Chemie. [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

-

Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

t-Butyl 1-piperaziencarboxylate. NIST WebBook. [Link]

-

1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Stanford Chemicals. [Link]

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

- Synthesis method of N-Boc piperazine.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR spectrum [chemicalbook.com]

- 11. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 12. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. carlroth.com [carlroth.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. lobachemie.com [lobachemie.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The synthesis of this molecule involves the trifluoroacetylation of the commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). Due to the limited availability of direct experimental spectra for the title compound, this guide presents a predictive analysis based on the well-documented spectroscopic data of its precursor and the known effects of N-trifluoroacetylation on piperazine rings.

Introduction: The Significance of Fluorinated Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas. The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoroacetyl group, in particular, serves as a valuable functional handle and can influence the conformational behavior of the piperazine ring. A thorough understanding of the spectroscopic signature of molecules like tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is therefore paramount for unambiguous characterization, quality control, and the advancement of drug development programs.

Synthesis Pathway and Rationale

The target compound is synthesized via the N-acylation of tert-butyl piperazine-1-carboxylate with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.

Caption: Synthetic route to the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate, based on the known spectra of 1-Boc-piperazine.[1][2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Boc-piperazine typically shows three main signals: a singlet for the tert-butyl protons and two multiplets for the piperazine ring protons. Upon trifluoroacetylation, significant changes in the chemical shifts and multiplicities of the piperazine protons are expected due to the strong electron-withdrawing effect of the trifluoroacetyl group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

| Assignment | 1-Boc-piperazine (Experimental, ppm) | Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (Predicted, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.46 | ~1.48 | s | 9H |

| -N(Boc)-CH₂- | ~3.45 | ~3.6-3.8 | m | 4H |

| -NH-CH₂- | ~2.85 | - | - | - |

| -N(COCF₃)-CH₂- | - | ~3.8-4.0 | m | 4H |

Rationale for Predicted Shifts:

-

tert-Butyl Protons: The chemical shift of the tert-butyl protons is expected to be minimally affected as they are distant from the site of modification.

-

Piperazine Protons: The protons on the carbons adjacent to the newly formed trifluoroacetamide nitrogen will experience a significant downfield shift due to the anisotropic and inductive effects of the trifluoroacetyl group. The protons on the carbons adjacent to the Boc-protected nitrogen will also be shifted downfield, but to a lesser extent. The previously equivalent sets of piperazine protons in 1-Boc-piperazine will likely become non-equivalent, leading to more complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the introduction of the trifluoroacetyl group. The most notable changes will be the appearance of new signals for the trifluoroacetyl group and shifts in the piperazine carbon signals.

| Assignment | 1-Boc-piperazine (Experimental, ppm) | Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (Predicted, ppm) |

| C(CH₃)₃ | ~28.4 | ~28.5 |

| -N(Boc)-CH₂- | ~44.0 | ~45-47 |

| -NH-CH₂- | ~45.0 | - |

| -N(COCF₃)-CH₂- | - | ~42-44 |

| C(CH₃)₃ | ~79.5 | ~80.0 |

| -N(Boc)-C=O | ~154.7 | ~154.5 |

| -N-C=O(CF₃) | - | ~156 (q, J ≈ 37 Hz) |

| CF₃ | - | ~116 (q, J ≈ 288 Hz) |

Rationale for Predicted Shifts:

-

Piperazine Carbons: The carbons adjacent to the trifluoroacetylated nitrogen will be shifted due to the electron-withdrawing nature of the group.

-

Trifluoroacetyl Group: The carbonyl carbon of the trifluoroacetyl group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon will also be a quartet with a large coupling constant.

Caption: Predicted ¹H NMR correlations for the title compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate will be dominated by the stretching vibrations of the two carbonyl groups and the C-F bonds.

Experimental Protocol for IR Analysis:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission IR, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

| Functional Group | 1-Boc-piperazine (Experimental, cm⁻¹) | Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (Predicted, cm⁻¹) | Vibration |

| N-H | ~3300 | Absent | Stretch |

| C-H (aliphatic) | ~2850-2980 | ~2850-2980 | Stretch |

| C=O (Boc) | ~1690 | ~1700 | Stretch |

| C=O (trifluoroacetyl) | - | ~1680-1700 | Stretch |

| C-N | ~1240 | ~1250 | Stretch |

| C-F | - | ~1100-1200 (strong, multiple bands) | Stretch |

Rationale for Predicted Absorptions:

-

N-H Stretch: The N-H stretching band present in the spectrum of 1-Boc-piperazine will be absent in the product.

-

C=O Stretches: The product will exhibit two distinct carbonyl stretching bands. The trifluoroacetyl carbonyl is expected at a similar or slightly lower wavenumber than the Boc carbonyl due to the electron-withdrawing fluorine atoms.

-

C-F Stretches: The most prominent new feature will be the appearance of very strong absorption bands in the 1100-1200 cm⁻¹ region, characteristic of C-F stretching vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: ESI is a soft ionization technique suitable for determining the molecular ion, while EI is a higher-energy technique that provides more fragmentation information.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Predicted Fragmentation Pattern (EI-MS): The molecular ion peak (M⁺) is expected at m/z 282. The fragmentation is likely to be influenced by the presence of the two functional groups.

| m/z | Predicted Fragment | Notes |

| 282 | [M]⁺ | Molecular Ion |

| 226 | [M - C₄H₈]⁺ or [M - C₄H₉ + H]⁺ | Loss of isobutylene or tert-butyl radical |

| 185 | [M - COOC(CH₃)₃]⁺ | Loss of the Boc group |

| 113 | [Boc-N-CH₂CH₂]⁺ | Cleavage of the piperazine ring |

| 97 | [COCF₃]⁺ | Trifluoroacetyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

The mass spectra of trifluoroacetyl derivatives of piperazine compounds often show prominent molecular ions and characteristic fragment ions corresponding to the trifluoroacetyl group.[5]

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate. By leveraging the known spectral data of its precursor, 1-Boc-piperazine, and established principles of spectroscopic interpretation, we have outlined the expected NMR, IR, and MS features of the title compound. This information is critical for any researcher working with this molecule, enabling confident structural verification and quality assessment. The provided protocols and rationales for spectral interpretation aim to empower scientists in their daily laboratory work and contribute to the successful advancement of research and development projects.

References

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Wiley. Retrieved January 17, 2026, from [Link]

-

De Angelis, F., et al. (2005). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Guide to the Crystal Structure Analysis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate: A Keystone in Modern Drug Scaffolds

This technical guide provides an in-depth exploration of the crystallographic analysis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate. We will navigate the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional atomic arrangement of this fluorinated piperazine derivative. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel chemical entities. We will delve into the rationale behind the synthesis and structural analysis of this molecule, rooted in the significant roles of both the piperazine and trifluoromethyl moieties in medicinal chemistry. The guide will then provide a detailed, step-by-step workflow for single-crystal X-ray diffraction (SCXRD), from crystal growth to final structure refinement and validation.

Introduction: The Scientific Imperative

The convergence of a piperazine ring and a trifluoroacetyl group within a single molecular entity, such as tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate, presents a compelling case for detailed structural investigation. The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology and central nervous system disorders.[1] Its prevalence is due to its unique physicochemical properties; the two nitrogen atoms in the 1,4-positions can be readily functionalized, and their basicity (pKa) allows for the formation of stable salts, which often enhances aqueous solubility and improves oral bioavailability.[1][2][3][4]

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[5][6] This group is a potent electron-withdrawing substituent that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][7][8] The C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life.[5][8]

Given these individual contributions to desirable pharmaceutical properties, understanding the precise three-dimensional arrangement of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is paramount. A high-resolution crystal structure provides definitive information on:

-

Molecular Conformation: The chair, boat, or twist-boat conformation of the piperazine ring.

-

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing.

-

Stereochemistry: Unambiguous assignment of the absolute configuration in chiral molecules.

-

Bond Lengths and Angles: Precise measurements that can reveal electronic effects within the molecule.[9][10]

This structural data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

The Crystallization Challenge: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the growth of high-quality single crystals, often the most challenging and critical step in the entire process.[11] The goal is to produce a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) for diffraction experiments.[12]

Initial Solubility Screening

A preliminary solubility assessment is essential to identify a suitable solvent or solvent system for crystallization. Small amounts of the compound are tested in a range of solvents of varying polarity.

| Solvent | Polarity Index | Boiling Point (°C) | Qualitative Solubility |

| Hexane | 0.1 | 69 | Low |

| Toluene | 2.4 | 111 | Moderate |

| Dichloromethane | 3.1 | 40 | High |

| Acetone | 5.1 | 56 | High |

| Ethyl Acetate | 4.4 | 77 | High |

| Isopropanol | 3.9 | 82 | Moderate |

| Methanol | 5.1 | 65 | Moderate |

| Water | 10.2 | 100 | Low |

This table presents a typical screening panel. Actual solubilities must be determined experimentally.

Crystallization Methodologies

Based on the solubility profile, several crystallization techniques can be employed. It is advisable to run multiple experiments in parallel to maximize the chances of success.[13][14]

Protocol 1: Slow Evaporation

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Causality: This is one of the simplest methods.[15] As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth. The rate of evaporation is crucial; too fast, and a powder or small, poorly-formed crystals may result.

Protocol 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

-

Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane) to the outer container. The anti-solvent should be miscible with the primary solvent.

-

Allow the system to equilibrate. The more volatile solvent from the inner vial will diffuse into the outer reservoir, while the less volatile anti-solvent vapor will diffuse into the inner vial.[13][15]

Causality: This technique gently and slowly reduces the solubility of the compound in the inner vial, promoting gradual crystallization. It is particularly effective when only small amounts of the material are available.[15]

Caption: Vapor diffusion crystallization workflow.

Single-Crystal X-ray Diffraction (SCXRD): Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[16] The fundamental principle of SCXRD is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[12]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-rays

Protocol 3: Data Collection

-

Mounting: Carefully select a crystal with well-defined faces and no visible cracks. Mount it on a glass fiber or a cryo-loop using a small amount of inert oil.

-

Centering: Center the crystal in the X-ray beam using the diffractometer's microscope and automated centering routines.[16]

-

Initial Screening: Collect a few initial diffraction images to assess the crystal quality (e.g., sharpness of diffraction spots) and to perform indexing.

-

Indexing and Unit Cell Determination: The positions of the diffraction spots are used by the software to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal's Bravais lattice.[17]

-

Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the diffraction patterns on a detector.[17][18] A complete dataset with sufficient redundancy is crucial for accurate structure determination.

-

Data Integration: The raw diffraction images are processed to measure the intensity of each reflection (h, k, l). This process also applies corrections for factors like background noise and Lorentz-polarization effects.[19]

Caption: From X-ray source to processed reflection data.

Structure Solution and Refinement: Unveiling the Molecular Architecture

The integrated data file contains the intensities of thousands of reflections, but not their phases. This is the well-known "phase problem" in crystallography.[20]

Structure Solution

For small molecules like the topic compound, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.[20] From this map, the positions of the heavier atoms (C, N, O, F) can usually be identified.

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[20][21] The most common technique is least-squares refinement, where the differences between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|F꜀|) from the model are minimized.[22][23]

Protocol 4: Structure Refinement Workflow

-

Initial Model: Begin with the atomic positions obtained from the structure solution.

-

Iterative Refinement:

-

Perform several cycles of least-squares refinement on the atomic positions and isotropic thermal parameters (which describe atomic vibrations).

-

Calculate a difference Fourier map (|Fₒ| - |F꜀|). Peaks in this map indicate the positions of missing atoms (like hydrogens), while negative troughs suggest atoms that are misplaced or assigned an incorrect element type.[22]

-

Add hydrogen atoms to the model at calculated positions and refine them using a "riding model."

-

Switch to anisotropic thermal parameters for non-hydrogen atoms to allow for vibrational motion that is not spherically symmetric.

-

-

Validation: After the refinement has converged (i.e., the model no longer changes significantly with further cycles), the quality of the final structure is assessed using several metrics.

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | A weighted R-factor based on F² values. | < 0.15 (15%) |

| Goof (S) | Goodness-of-Fit. Should be close to 1. | ~1.0 |

| Max/Min Residual Density | The largest peaks and troughs in the final difference electron density map. | < ±0.5 e⁻/ų |

Concluding Remarks

The structural elucidation of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate through single-crystal X-ray diffraction provides a definitive and high-resolution snapshot of its molecular architecture. This empirical data is fundamental for understanding how the strategic combination of the piperazine scaffold and the trifluoroacetyl group translates into a specific three-dimensional structure. The insights gained from this analysis—conformational preferences, bond parameters, and intermolecular packing motifs—are critical for the fields of medicinal chemistry and materials science. They enable the validation of molecular design hypotheses, provide essential parameters for computational chemistry studies, and guide the future development of novel, structurally-related compounds with optimized biological activity and physicochemical properties. This guide has outlined the comprehensive workflow, from the conceptual importance of the molecule to the detailed protocols for its structural determination, providing a robust framework for researchers in the pharmaceutical and chemical sciences.

References

- The medicinal chemistry of piperazines: A review. Chem Biol Drug Des.

- The medicinal chemistry of piperazines: A review | Request PDF.

- The medicinal chemistry of piperazines: A review. Scilit.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Role of piperazine scaffolds in medicinal chemistry. Benchchem.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source Not Available].

- Crystal Structure Determination & Refinement.

- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Piperazine. Wikipedia.

- crystallization of small molecules. [Source Not Available].

- Crystallization techniques for small molecules compounds: a review. IUCr Journals.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Chemical crystallis

- Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable.

- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).

- Single-crystal X-ray Diffraction. SERC (Carleton).

- New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- 13 Refinement of crystal structures. Oxford Academic.

- Data-collection strategies.

- X-ray d

- The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Department of Earth Sciences.

- X-ray crystallography. Wikipedia.

- Trifluoromethyl group. Wikipedia.

- Structure Refinement. The University of Oklahoma.

- Structure refinement: Some background theory and practical strategies.

- X-ray Diffraction Data Collection.

- X-ray Crystallography: D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. nbinno.com [nbinno.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. pulstec.net [pulstec.net]

- 11. sptlabtech.com [sptlabtech.com]

- 12. fiveable.me [fiveable.me]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fiveable.me [fiveable.me]

- 21. academic.oup.com [academic.oup.com]

- 22. ou.edu [ou.edu]

- 23. researchgate.net [researchgate.net]

Role of the trifluoroacetyl group in piperazine derivatives

An In-depth Technical Guide on the Role of the Trifluoroacetyl Group in Piperazine Derivatives

This guide provides an in-depth technical analysis of the strategic use of the trifluoroacetyl group in the design and development of piperazine-containing drug candidates. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced role of this functional group in modulating the physicochemical properties, metabolic stability, and biological activity of piperazine derivatives.

The Strategic Imperative for Piperazine Modification

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its prevalence stems from its ability to confer aqueous solubility, its frequent involvement in target binding through hydrogen bonding, and its versatile synthetic handles for molecular elaboration. However, the basicity of the piperazine nitrogens (typically with pKa values around 9.8 and 5.7) can lead to high ionization at physiological pH, which may impede oral absorption and blood-brain barrier penetration. Furthermore, these nitrogens are often susceptible to Phase I metabolism, primarily N-dealkylation, leading to rapid clearance and reduced drug exposure.

The introduction of a trifluoroacetyl group (CF3CO-) onto one of the piperazine nitrogens is a deliberate and strategic chemical modification aimed at mitigating these liabilities. This guide will explore the profound impact of this modification on the core properties of the piperazine scaffold.

Physicochemical and Metabolic Consequences of N-Trifluoroacetylation

The trifluoroacetyl group is a potent modulator of molecular properties due to the strong electron-withdrawing nature of the three fluorine atoms. Its attachment to a piperazine nitrogen instigates a cascade of effects that are critical to drug design.

Modulation of Basicity (pKa)

The most immediate and significant consequence of N-trifluoroacetylation is a dramatic reduction in the basicity of the acylated nitrogen. The inductive effect of the trifluoromethyl group pulls electron density away from the nitrogen atom, making its lone pair of electrons significantly less available for protonation. This results in a substantial decrease in the pKa of the trifluoroacetylated nitrogen, often rendering it non-basic under physiological conditions.

This reduction in basicity is a key strategy for improving the pharmacokinetic profile of piperazine-containing drug candidates. By neutralizing one of the basic centers, the overall ionization state of the molecule at pH 7.4 is reduced, which can lead to enhanced membrane permeability and improved oral bioavailability.

Impact on Lipophilicity

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, as measured by its partition coefficient (logP). This can enhance binding to hydrophobic pockets of target proteins and improve membrane permeability. However, the overall effect on the lipophilicity of the parent piperazine derivative will also depend on the other substituents present.

Enhancement of Metabolic Stability

The piperazine ring is a common site of oxidative metabolism by cytochrome P450 enzymes. The N-trifluoroacetyl group provides steric hindrance and electronic deactivation of the adjacent nitrogen, effectively shielding it from metabolic attack. This steric and electronic protection can significantly reduce the rate of N-dealkylation and other metabolic transformations, leading to a longer in vivo half-life and improved drug exposure.

Table 1: Physicochemical Impact of N-Trifluoroacetylation on a Piperazine Scaffold

| Property | Unsubstituted Piperazine Nitrogen | N-Trifluoroacetylated Piperazine Nitrogen | Rationale |

| Basicity (pKa) | ~9.8 | Significantly Reduced (< 2) | Strong inductive electron withdrawal by the CF3 group delocalizes the nitrogen lone pair. |

| Lipophilicity (LogP) | Low | Increased | The trifluoromethyl group is highly lipophilic. |

| Metabolic Stability | Susceptible to N-dealkylation | Significantly Increased | Steric hindrance and electronic deactivation of the nitrogen atom prevent CYP450-mediated oxidation. |

Synthetic Methodologies and Experimental Protocols

The trifluoroacetyl group can be introduced onto the piperazine ring using several standard acylation methods. The choice of reagent and reaction conditions depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Common Trifluoroacetylating Agents

-

Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for trifluoroacetylation. The reaction is typically fast and high-yielding. It is often performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the trifluoroacetic acid byproduct.

-

Ethyl Trifluoroacetate (ETFA): A less reactive and milder alternative to TFAA. It is often used when a more controlled reaction is required.

-

N-(Trifluoroacetyl)succinimide: A solid reagent that can be easier to handle than TFAA and provides a clean reaction with succinimide as the only byproduct.[1]

Experimental Protocol: Trifluoroacetylation of a Monosubstituted Piperazine using TFAA

This protocol describes a general procedure for the trifluoroacetylation of a piperazine derivative that is already substituted on one of the nitrogen atoms.

Materials:

-

Monosubstituted piperazine derivative (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-